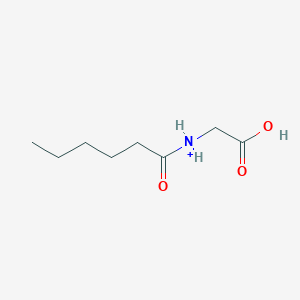
Carboxymethyl(hexanoyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexanoylglycine-d2 is a deuterium-labeled derivative of N-Hexanoylglycine. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C8H14D2NO3 and a molecular weight of 176.23 g/mol . The deuterium labeling makes it particularly useful in various analytical and biochemical applications, including metabolic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexanoylglycine-d2 typically involves the acylation of glycine with hexanoyl chloride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Starting Materials: Glycine, Hexanoyl chloride, Deuterium oxide (D2O)
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Glycine is dissolved in deuterium oxide, and hexanoyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N-Hexanoylglycine-d2 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The use of deuterium oxide in large quantities is a key aspect of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexanoylglycine-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: N-Hexanoylglycine-d2 can undergo nucleophilic substitution reactions, where the hexanoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various N-substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexanoylglycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic stability.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hexanoylglycine-d2 involves its incorporation into metabolic pathways where it acts as a substrate or inhibitor. The deuterium atoms in the compound provide a unique signature that can be tracked using mass spectrometry. This allows researchers to study the metabolic fate of the compound and its interactions with various enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
N-Hexanoylglycine-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
N-Hexanoylglycine: The non-deuterated form, used in similar applications but lacks the benefits of deuterium labeling.
N-Butanoylglycine: A shorter-chain analog with different metabolic properties.
N-Octanoylglycine: A longer-chain analog with distinct biochemical interactions.
The deuterium labeling in N-Hexanoylglycine-d2 provides enhanced stability and allows for more precise analytical measurements, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C8H16NO3+ |
|---|---|
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
carboxymethyl(hexanoyl)azanium |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1 |
InChI-Schlüssel |
UPCKIPHSXMXJOX-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCC(=O)[NH2+]CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


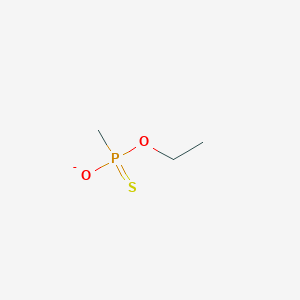
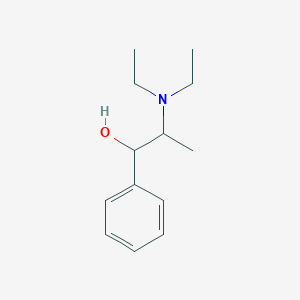
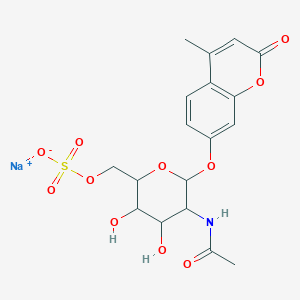
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)

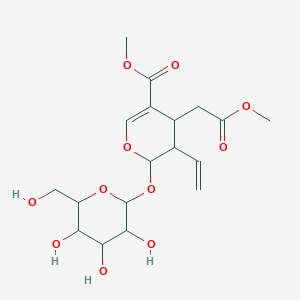
![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/structure/B12322897.png)
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)


